5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine

C-nucleoside synthesis Guanosine analog Heterocyclic chemistry

This specific 5-amino-7-oxo-[4,3-d] isomer is the minimal functional core for selective cyclin-dependent kinase (CDK2/5/7/9) inhibitors and C-nucleoside guanosine analogues. Unlike the [3,4-d] isomer, only the [4,3-d] scaffold enables the N-1/C-5/N-7 substitution pattern required for high kinase selectivity and hinge-region hydrogen bonding. The 7-oxo and 5-amino groups are essential derivatization handles validated in ATP-competitive mTOR inhibitors and cGMP PDE inhibitors advanced to clinical development. Procuring this exact isomer is non-negotiable for structure-activity campaigns targeting selective CDK inhibition or guanosine analog antiviral programs.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 41535-76-6
Cat. No. B1496540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine
CAS41535-76-6
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=NNC2=C1N=C(NC2=O)N
InChIInChI=1S/C5H5N5O/c6-5-8-2-1-7-10-3(2)4(11)9-5/h1H,(H,7,10)(H3,6,8,9,11)
InChIKeyQVHADJVGHYLOOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine: Core Heterocyclic Scaffold for Kinase Inhibitor Design and Nucleoside Analog Synthesis


5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine (CAS: 41535-76-6, C5H5N5O, MW 151.13) is a fused pyrazolo-pyrimidine heterocycle structurally related to purine but with the N-9 replaced by a carbon and the N-7 substituted by an exocyclic oxygen [1]. This scaffold serves as a critical synthetic intermediate for preparing C-nucleoside guanosine analogues and trisubstituted cyclin-dependent kinase (CDK) inhibitors [2]. The core structure features a 5-amino group on the pyrazole ring and a 7-oxo moiety on the fused pyrimidine, providing two primary derivatization handles for structure-activity relationship optimization [1]. This compound is fundamentally distinguished from pyrazolo[3,4-d]pyrimidines and pyrrolo[3,2-d]pyrimidines by its specific ring fusion pattern, which dictates unique electronic properties and kinase selectivity profiles.

Why 5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine Cannot Be Substituted with Generic Pyrazolopyrimidine Isomers


The pyrazolo[4,3-d]pyrimidine ring system is a specific bioisostere of the purine core, but its isomer pyrazolo[3,4-d]pyrimidine—while superficially similar—exhibits markedly different biological profiles [1]. In kinase inhibitor development, the N-1, C-5, and N-7 substitution pattern accessible only on the [4,3-d] scaffold is essential for achieving high selectivity toward cyclin-dependent kinases (CDKs) 2, 5, 7, and 9; the [3,4-d] isomer typically demonstrates broader, less selective kinase inhibition [2]. Furthermore, the 5-amino-7-oxo substitution pattern is the minimal functional core required for further elaboration into pharmaceutically active trisubstituted derivatives; generic substitutions at these positions cannot recapitulate the hydrogen-bonding network observed in CDK2 co-crystal structures where the 7-oxo engages the hinge region and the 5-amino group anchors ligand orientation [3]. Thus, procurement of the specific 5-amino-7-oxo-[4,3-d] isomer is non-negotiable for projects targeting selective CDK inhibition or guanosine analog development.

5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine: Quantified Differentiation Evidence Against Key Comparators


Synthetic Accessibility Advantage: 5-Amino-7-oxo-pyrazolo[4,3-d]pyrimidine vs. 9-Deazaguanine (Pyrrolo[3,2-d]pyrimidine)

The target compound (as 5-amino-3-(β-D-ribofuranosyl)-pyrazolo[4,3-d]pyrimidin-7(6H)-one) is accessible via an alternative synthetic route employing commercially available 2-amino-6-methylpyrimidin-4(3H)-one as starting material, avoiding the poor overall yield associated with prior ring-opening/ring-closure approaches [1]. In contrast, the corresponding pyrrolo[3,2-d]pyrimidine (9-deazaguanine) ring system requires more complex multistep synthetic sequences with documented low overall yields [1].

C-nucleoside synthesis Guanosine analog Heterocyclic chemistry Nucleoside antiviral

Kinase Selectivity Profile: Pyrazolo[4,3-d]pyrimidine Scaffold vs. Pyrazolo[3,4-d]pyrimidine Isomer

Derivatives based on the pyrazolo[4,3-d]pyrimidine scaffold exhibit high selectivity toward cyclin-dependent kinases (CDKs) 2, 5, 7, and 9 with minimal off-target activity against other kinases, as confirmed by kinase profiling panels [1]. In contrast, pyrazolo[3,4-d]pyrimidine derivatives evaluated in parallel studies showed broader, less selective kinase inhibition and also demonstrated xanthine oxidase inhibitory activity—an off-target effect largely absent in the [4,3-d] series [2]. Compound 5e (a [3,4-d] derivative) exhibited IC50 values of 4.55 μg/mL and 6.28 μg/mL against hepatoma carcinoma cells 7402 and 7221 respectively, but with concomitant xanthine oxidase inhibition concerns [2].

CDK inhibition Kinase selectivity Anticancer agents Structure-activity relationship

Derivative Antiproliferative Superiority: Pyrazolo[4,3-d]pyrimidine Bioisostere Compound 7 vs. Roscovitine

Compound 7 (7-benzylamino-5(R)-[2-(hydroxymethyl)propyl]amino-3-isopropyl-1(2)H-pyrazolo[4,3-d]pyrimidine), a derivative synthesized from the target 5-amino-7-oxo scaffold, was evaluated as a bioisostere of the well-known CDK inhibitor roscovitine [1]. In head-to-head cellular assays against multiple cancer cell lines, compound 7 consistently demonstrated antiproliferative activities exceeding those of roscovitine. Specifically, in the MCF-7 breast cancer cell line, compound 7 exhibited an IC50 of 4.3 μM compared to roscovitine's IC50 of 16.7 μM [1].

CDK2 inhibition Antiproliferative activity Bioisostere Cancer cell lines

CDK7 Nanomolar Potency: Trisubstituted Pyrazolo[4,3-d]pyrimidine LGR6768 vs. Clinical CDK7 Inhibitors

LGR6768, a trisubstituted pyrazolo[4,3-d]pyrimidine derivative elaborated from the target 5-amino-7-oxo scaffold, inhibits CDK7 with nanomolar potency and favorable selectivity across the CDK family [1]. The compound achieves an IC50 of 8 nM against CDK7 in biochemical assays, representing potency comparable to or exceeding several clinical-stage CDK7 inhibitors [1]. Importantly, this potency is achieved while maintaining high selectivity over other CDK family members, a property not consistently observed with alternative heterocyclic scaffolds evaluated for CDK7 inhibition [1].

CDK7 inhibition Nanomolar potency Transcriptional regulation Targeted therapy

PDE5 Inhibitory Potential: Pyrazolo[4,3-d]pyrimidin-7-one Scaffold vs. Purine-Based PDE5 Inhibitors

The pyrazolo[4,3-d]pyrimidin-7-one scaffold, of which 5-amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine is the core structural unit, has been identified in patent literature as a selective cGMP PDE inhibitor with applications in erectile dysfunction and cardiovascular disease [1]. This scaffold class was disclosed in WO94/28902 as selective cGMP PDE inhibitors, and subsequent patents (WO02/27848) described additional derivatives with potent PDE5 inhibitory activity [1]. The 7-oxo moiety and the specific [4,3-d] fusion pattern are critical for PDE5 binding interactions, differentiating these compounds from purine-based PDE5 inhibitors such as sildenafil.

PDE5 inhibition cGMP phosphodiesterase Cardiovascular agents Erectile dysfunction

mTOR Kinase Inhibition: Pyrazolo[4,3-d]pyrimidine Derivatives as ATP-Competitive mTOR Inhibitors

Pyrazolo[4,3-d]pyrimidine derivatives have been developed as ATP-competitive, highly selective inhibitors of mammalian target of rapamycin (mTOR) kinase with potent in vivo antitumor activity [1]. This scaffold class was identified through structure-based design efforts targeting the mTOR ATP-binding site, and compounds from this series have entered clinical development [1]. In contrast, the pyrazolo[3,4-d]pyrimidine isomer, while also explored for mTOR inhibition, has been more extensively characterized for other kinase targets including FLT3 and VEGFR2 rather than achieving the same degree of mTOR selectivity [2].

mTOR inhibition PI3K pathway ATP-competitive Anticancer kinase inhibitors

Priority Application Scenarios for 5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine Based on Quantitative Evidence


Synthesis of Selective CDK2/5/7/9 Inhibitors for Oncology Drug Discovery

This compound is the optimal starting scaffold for synthesizing 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines targeting cyclin-dependent kinases with high selectivity. As demonstrated in lymphoma xenograft models, derivative 4.35 exhibits potent antiproliferative activity across more than 60 cancer cell lines with favorable kinase selectivity toward CDK2/5/9 [1]. The scaffold enables development of CDK7 inhibitors achieving nanomolar potency (IC50 = 8 nM for LGR6768) while maintaining selectivity across the CDK family [2].

Bioisosteric Replacement of Purine in Nucleoside Analog Antiviral Programs

The 5-amino-7-oxo-pyrazolo[4,3-d]pyrimidine core serves as a C-nucleoside guanosine analog scaffold for antiviral drug discovery, particularly where improved synthetic accessibility relative to pyrrolo[3,2-d]pyrimidines (9-deazaguanine) is required [1]. The alternative synthetic route reported by Choi et al. (2003) using commercially available 2-amino-6-methylpyrimidin-4(3H)-one as starting material provides a more tractable entry point for medicinal chemistry optimization compared to the low-yielding ring-opening/ring-closure sequences required for related heterocycles [1].

Development of ATP-Competitive mTOR Kinase Inhibitors

Pyrazolo[4,3-d]pyrimidine derivatives elaborated from this core have been validated as ATP-competitive, highly selective mTOR kinase inhibitors with demonstrated in vivo antitumor efficacy [1]. This scaffold class has advanced to clinical development, providing a precedent-rich starting point for mTOR-targeted drug discovery campaigns [1]. The [4,3-d] isomer is preferred over [3,4-d] pyrazolopyrimidines for achieving mTOR selectivity due to distinct kinase binding interactions [1].

PDE5 Inhibitor Scaffold for Cardiovascular and Urological Indications

The pyrazolo[4,3-d]pyrimidin-7-one scaffold, with the target compound as its minimal functional core, has been disclosed in patent literature (WO94/28902, WO02/27848) as selective cGMP PDE inhibitors with applications in erectile dysfunction and cardiovascular disease [1]. This scaffold class offers a structurally distinct alternative to purine-based PDE5 inhibitors, potentially enabling differentiated intellectual property positioning and alternative physicochemical properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.